molecular formula C18H15NO3 B13502803 Benzyl (6-hydroxynaphthalen-2-yl)carbamate

Benzyl (6-hydroxynaphthalen-2-yl)carbamate

Cat. No.: B13502803
M. Wt: 293.3 g/mol
InChI Key: LFGJJHHHEGGLOP-UHFFFAOYSA-N
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Description

Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a naphthalene ring with a hydroxyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(6-hydroxynaphthalen-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-hydroxynaphthalen-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of carbamates, including benzyl N-(6-hydroxynaphthalen-2-yl)carbamate, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(6-hydroxynaphthalen-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(6-hydroxynaphthalen-2-yl)carbamate is unique due to the presence of both the benzyl and hydroxyl groups, which provide additional functionality and reactivity compared to other carbamates. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

benzyl N-(6-hydroxynaphthalen-2-yl)carbamate

InChI

InChI=1S/C18H15NO3/c20-17-9-7-14-10-16(8-6-15(14)11-17)19-18(21)22-12-13-4-2-1-3-5-13/h1-11,20H,12H2,(H,19,21)

InChI Key

LFGJJHHHEGGLOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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